molecular formula C10H10O2 B7812423 3-(3-Methylphenyl)prop-2-enoic acid

3-(3-Methylphenyl)prop-2-enoic acid

Cat. No. B7812423
M. Wt: 162.18 g/mol
InChI Key: JZINNAKNHHQBOS-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative methods for synthesizing derivatives of prop-2-enoic acid, including 3-(3-Methylphenyl)prop-2-enoic acid, have been developed, demonstrating efficient and practical approaches for producing these compounds (Abarbri et al., 2002).

  • Material Properties : The electronic and thermal properties of certain derivatives have been analyzed, offering insights into their potential applications in materials science. For example, the electronic properties of molecules like 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were studied using various spectroscopic techniques, highlighting their potential utility (Kotteswaran et al., 2016).

Biomedical Applications

  • Antibacterial and Antifungal Activities : Certain derivatives of this compound have shown promising antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This is exemplified in the synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, showing activity against a range of bacterial and fungal strains (Patel & Patel, 2017).

  • Biocidal Properties of Transition Metal Complexes : Transition metal carboxylates synthesized from compounds including this compound have been assessed for their biocidal properties, indicating potential applications in controlling harmful microorganisms (Shahzadi et al., 2008).

Material Science Applications

  • Liquid Crystal Photoalignment : Certain prop-2-enoates derived from this compound have been shown to promote excellent photoalignment of nematic liquid crystals, which is significant for liquid crystal display (LCD) technology (Hegde et al., 2013).

  • Nonlinear Optical (NLO) Activity : Derivatives of this compound have been investigated for their nonlinear optical activity, a property crucial in the development of optical and photonic devices (Venkatesan et al., 2016).

properties

IUPAC Name

3-(3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZINNAKNHHQBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901044
Record name 3-(3-Methylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3029-79-6
Record name 3-(3-Methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3029-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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